molecular formula C19H25N3O2 B4506612 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4506612
M. Wt: 327.4 g/mol
InChI Key: CNWYMXRVLBUUON-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₄N₄O₂
Molecular Weight: 356.43 g/mol
IUPAC Name: N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

This compound features a bicyclo[2.2.1]heptene scaffold fused to a cyclohepta[c]pyridazinone core via an acetamide linker. The bicyclic framework confers rigidity, enhancing binding affinity to biological targets, while the pyridazinone moiety offers hydrogen-bonding capabilities critical for interactions with enzymes or receptors . Its synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group modifications .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-18(20-11-16-9-13-6-7-14(16)8-13)12-22-19(24)10-15-4-2-1-3-5-17(15)21-22/h6-7,10,13-14,16H,1-5,8-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWYMXRVLBUUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research data.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the bicyclic system and a pyridazine moiety. The molecular formula is C17H24N4OC_{17}H_{24}N_4O, and it has a molecular weight of approximately 300.4 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that compounds featuring similar bicyclic structures often interact with various biological pathways. For instance, studies have shown that bicyclic compounds can act as inhibitors for specific enzymes, such as cytochrome P450 enzymes involved in drug metabolism and steroidogenesis .

Biological Activity

  • Inhibition of CYP Enzymes :
    • A related compound demonstrated significant inhibition of aldosterone synthase (CYP11B2) with an IC50 value of 21 nM . This suggests that this compound may also exhibit similar inhibitory effects on CYP enzymes.
  • Selectivity :
    • The selectivity of these compounds for CYP11B2 over CYP11B1 is noteworthy due to the high homology between these enzymes (up to 93%) . This selectivity is critical for developing therapeutic agents targeting cardiovascular diseases linked to high aldosterone levels.
  • Analgesic and Tranquilizing Effects :
    • Some derivatives of bicyclo[2.2.1]heptane structures have been reported to exhibit analgesic and tranquilizing actions . This could imply potential therapeutic applications for the compound in pain management or anxiety disorders.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 ValueComments
CYP11B2 Inhibition21 nMPotent inhibitor with selectivity over CYP11B1
Analgesic EffectNot specifiedPotential for pain relief and tranquilization
Metabolic ProfilingNot applicableAnalysis of related compounds in metabolic pathways

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves several chemical reactions that leverage the unique bicyclic structure of the compound. The compound can be synthesized through various methodologies that optimize yield and purity.

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests interactions with biological targets such as enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, it was found that derivatives of bicyclic compounds showed promising results in inhibiting tumor growth in vitro. The specific mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

Potential Therapeutic Uses

  • Antitumor Agents : Preliminary studies suggest efficacy against certain cancer cell lines.
  • Neurological Disorders : Potential modulation of neurotransmitter systems could lead to applications in treating conditions like anxiety or depression.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science:

Table 2: Industrial Applications

ApplicationDescription
PhotoresistsUsed as an organic intermediate in the production of next-generation photoresists for semiconductor manufacturing .
Polymer ChemistryActs as a monomer for creating specialized polymers with unique properties due to its bicyclic structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous derivatives (Table 1).

Key Findings :

Role of the Bicyclic Scaffold: The bicyclo[2.2.1]heptene group enhances rigidity and lipophilicity, improving membrane permeability compared to non-bicyclic analogs (e.g., pyridine-based derivatives) . Derivatives with this scaffold (e.g., N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylbenzamide) show anti-inflammatory activity, suggesting the bicyclic system stabilizes interactions with inflammatory targets like COX-2 .

Impact of Pyridazinone Modifications: Substitutions on the pyridazinone ring (e.g., thiomorpholine in or methylsulfanylphenyl in ) alter solubility and target selectivity. For instance, thiomorpholine improves aqueous solubility, favoring CNS penetration, while methylsulfanyl groups enhance hydrophobic interactions in antitumor applications .

Heterocyclic Variations :

  • Replacing the bicyclic system with thiadiazole (as in ) introduces sulfur-based hydrogen bonding, broadening antimicrobial activity.
  • Thiazole -containing analogs (e.g., ) exhibit dual antimicrobial and antitumor effects due to their ability to bind diverse enzymatic pockets.

Synthetic Efficiency: The target compound’s synthesis shares steps (amide coupling, cyclocondensation) with analogs, but yields vary. For example, Pd-mediated cross-coupling achieves 45–60% yields for pyridazinone derivatives, whereas flow chemistry methods improve yields to 80–85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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